BenchChemオンラインストアへようこそ!

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Salt selection Solid-state characterization Pre-formulation

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 1688656-88-3; molecular formula C₈H₁₅ClN₄O; MW 218.68 g/mol) is the hydrochloride salt of a multi-substituted pyrazolecarboxamide that serves as the essential penultimate intermediate in the industrial synthesis of sildenafil citrate. The free base form (CAS 139756-02-8) is formally classified by ChEBI (CHEBI:59006) as 'a multi-substituted pyrazolecarboxamide used in the industrial synthesis of sildenafil'.

Molecular Formula C8H15ClN4O
Molecular Weight 218.68 g/mol
CAS No. 1688656-88-3
Cat. No. B3420037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
CAS1688656-88-3
Molecular FormulaC8H15ClN4O
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1N)C(=O)N)C.Cl
InChIInChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
InChIKeyTWAOVUDRQJPVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 1688656-88-3): Chemical Identity, Regulatory Status, and Core Procurement Profile


4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 1688656-88-3; molecular formula C₈H₁₅ClN₄O; MW 218.68 g/mol) is the hydrochloride salt of a multi-substituted pyrazolecarboxamide that serves as the essential penultimate intermediate in the industrial synthesis of sildenafil citrate [1]. The free base form (CAS 139756-02-8) is formally classified by ChEBI (CHEBI:59006) as 'a multi-substituted pyrazolecarboxamide used in the industrial synthesis of sildenafil' [2]. Beyond its well-established role as a sildenafil precursor, the compound has been independently characterized as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1), as first reported by Seki et al. in their foundational structure-activity relationship study of alkylpyrazole derivatives [3]. The hydrochloride salt is also catalogued as Sildenafil Impurity 33 (hydrochloride) and Sildenafil Impurity 243, underscoring its dual identity as both a key synthetic building block and a critical reference marker for pharmaceutical quality control [4].

Why Generic Substitution Fails for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride: Salt Form, Regioisomerism, and Pharmacological Identity


This compound cannot be interchangeably substituted with close structural analogs for three converging reasons. First, the hydrochloride salt (CAS 1688656-88-3) and the free base (CAS 139756-02-8) exhibit materially different solid-state properties: the HCl salt decomposes above 202°C whereas the free base melts at 98–101°C, and their solubility profiles diverge—the salt is slightly soluble in aqueous acid while the free base is soluble in methanol and chloroform . Second, the regiospecific 1-methyl-3-propyl-4-amino-5-carboxamide substitution pattern is essential for downstream sildenafil synthesis; the isobutyl analog (4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, CAS 268204-00-8) bearing a branched alkyl chain at position 3 would yield a different sildenafil analogue altogether [1]. Third, the compound possesses an intrinsic PDE1 inhibitory and hypolipidemic pharmacological profile that is absent in its 4-nitro precursor (CAS 139756-01-7) and distinct from the PDE5 selectivity of the final sildenafil molecule [2]. These three dimensions—physicochemical form, regiochemical identity, and pharmacological signature—collectively preclude generic substitution.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride


Physicochemical Salt-Form Differentiation: Hydrochloride Salt vs. Free Base Thermal Stability and Solubility

The hydrochloride salt of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exhibits a markedly higher thermal decomposition point (>202°C with decomposition) compared to the free base form, which melts sharply at 98–101°C (lit.) without decomposition . The salt form is slightly soluble in aqueous acid, whereas the free base is soluble in organic solvents including methanol and chloroform . This 104°C+ differential in thermal behavior and the orthogonal solubility profiles make the hydrochloride salt the preferred physical form for processes requiring aqueous acidic work-up conditions, elevated-temperature reactions, or extended ambient storage stability.

Salt selection Solid-state characterization Pre-formulation

PDE Isozyme Selectivity Profile: PDE1 Inhibition vs. Sildenafil PDE5 Potency

The free base form of the target compound (CAS 139756-02-8) has been experimentally characterized as an inhibitor of phosphodiesterase 1 (PDE1) with an IC₅₀ of 500,000 nM (500 µM), as recorded in the BindingDB database (BDBM50518534, CHEMBL4591047) using [³H]cAMP or [³H]cGMP substrate in a liquid scintillation assay [1]. In contrast, sildenafil—the ultimate API synthesized from this intermediate—inhibits PDE5 with an IC₅₀ of approximately 3.7 nM, representing a >135,000-fold difference in potency and a complete switch in isozyme target [2]. This quantitatively demonstrates that the intermediate is not merely an inactive precursor but possesses a distinct PDE1-directed biochemical signature that is orthogonal to the PDE5 pharmacology of the final drug substance.

Phosphodiesterase inhibition Isozyme selectivity Off-target pharmacology

Antitubercular Scaffold Specificity: Pyrazolo[4,3-d]pyrimidinone Derivatives vs. Quinazolinone Comparators Against MtbCM

When 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was used as the scaffold-building block to synthesize 5,5-disubstituted pyrazolo[4,3-d]pyrimidinones, the resulting derivatives (compounds 3b and 3c) inhibited Mycobacterium tuberculosis chorismate mutase (MtbCM) by 54–57% at 30 µM in vitro and reduced Mtb cell viability by >20% at 30 µM in an Alamar Blue assay, with no significant effect on mammalian RAW 264.7 cell viability up to 100 µM [1]. Critically, within the same study, the corresponding 2,2-disubstituted 2,3-dihydroquinazolin-4(1H)-ones—synthesized in parallel but lacking the pyrazole ring—showed no significant inhibition of MtbCM, directly demonstrating that the pyrazole moiety derived from this compound is an essential pharmacophoric element for target engagement [2]. In a separate study, derivatives (4b, 4h, 4l) built on the same pyrazole scaffold achieved 60–67% inhibition at 10 µM with docking scores ranging from −91 to −84 kcal/mol against MtbCM (PDB: 2FP2) [3].

Antitubercular drug discovery Chorismate mutase inhibition Mycobacterium tuberculosis

Synthetic Route Efficiency: Patent CN103044331A Bromination-Amination Yield vs. Traditional 8-Step Mixed Acid Nitration Route

Chinese patent CN103044331A (granted) discloses an improved two-step route to 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide that proceeds via bromination of ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate (95.4% yield) followed by direct amination with concentrated aqueous ammonia at 60°C in an autoclave (91% yield) [1]. This contrasts with the traditional 8-step route that employs mixed acid (HNO₃/H₂SO₄) nitration of the pyrazole ring—a process documented in the patent as having 'low safety factor, extremely prone to explosion, requiring careful operation and close monitoring'—followed by thionyl chloride-mediated chlorination, which 'causes severe equipment corrosion and generates large volumes of acid wastewater' [2]. The patent states that the new method increases total yield by >20% over the traditional route while eliminating both the explosion hazard and the corrosive waste stream [3].

Process chemistry Green chemistry Industrial scale-up

Analytical Reference Standard Certification: ISO 17034-Accredited Free Base vs. Non-Certified Hydrochloride Salt

The free base form (CAS 139756-02-8) is commercially available as an ISO 17034:2016-accredited pharmaceutical reference standard from multiple suppliers including CATO Research Chemicals (Catalog C4X-11283, purity >95%, provided with comprehensive Certificates of Analysis including NMR, MS, HPLC, IR, and UV data) and Mikromol (distributed by Fisher Scientific) [1]. These ISO 17034-certified materials meet the stringent requirements for homogeneity, stability, and traceability mandated for ANDA and DMF submissions, impurity profiling, and method validation [2]. In contrast, the hydrochloride salt (CAS 1688656-88-3) is predominantly supplied as a technical-grade API intermediate without ISO 17034 certification, typically specified by appearance (beige to brown solid) and basic identity parameters rather than comprehensive certified purity documentation [3]. This certification differential has direct consequences for laboratory workflow efficiency.

Pharmaceutical quality control Reference standards Regulatory compliance

Alkyl Chain Structural Determinant: n-Propyl vs. Isobutyl Substitution Controls Downstream Sildenafil Analogue Identity

The n-propyl substituent at position 3 of the pyrazole ring is the structural determinant that directs the synthesis toward sildenafil itself (5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) [1]. The isobutyl-substituted analog (CAS 268204-00-8, 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, C₉H₁₆N₄O, MW 196.25) differs by a single methylene branch point and would produce an isobutyl sildenafil analogue rather than sildenafil itself [2]. This distinction is codified in pharmacopoeial impurity classifications: the n-propyl compound is catalogued as Sildenafil Impurity 3 / Amino Amide Impurity (the legitimate intermediate), whereas the isobutyl variant is classified as Sildenafil Impurity 6/12/14/21—a structurally distinct entity requiring separate analytical characterization [3]. In the sildenafil synthetic pathway as documented in the DrugFuture database, 4-amino-1-methyl-3-propylpyrazole-5-carboxamide (VI) is acylated with 2-ethoxybenzoyl chloride to yield the penultimate intermediate (VIII) before cyclization to sildenafil [4].

Regiochemistry Structure-activity relationship API intermediate sourcing

Optimal Procurement and Application Scenarios for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride Based on Quantitative Evidence


Scenario 1: Sildenafil API Manufacturing – Intermediate Sourcing with Defined Salt-Form Specifications

For pharmaceutical manufacturers producing sildenafil citrate under cGMP conditions, the hydrochloride salt (CAS 1688656-88-3) is the recommended procurement form when the downstream acylation step with 2-ethoxybenzoyl chloride is performed under aqueous acidic work-up conditions. The >202°C decomposition temperature of the HCl salt [1] provides a significantly wider thermal safety margin than the free base (mp 98–101°C) during exothermic acylation reactions. Procurement specifications should mandate the n-propyl (not isobutyl) regioisomer as confirmed by HPLC retention time matching against an ISO 17034-certified reference standard [2], and sourcing from suppliers utilizing the CN103044331A bromination-amination route is advisable to secure the documented >20% yield advantage and avoid residual nitration-related impurities [3].

Scenario 2: PDE1-Focused Cardiovascular or Metabolic Pharmacology Research

Investigators studying PDE1-mediated signaling in cardiovascular or metabolic disease models should procure the free base form (CAS 139756-02-8, ≥98% purity) for in vitro assays, as the compound has a documented PDE1 IC₅₀ of 500,000 nM [1] and was originally characterized as a potent hypolipidemic agent by Seki et al. (1984) [2]. Critically, this compound must not be used as a surrogate for sildenafil in PDE5 inhibition studies; its PDE1 selectivity and >135,000-fold lower potency against PDE5 versus sildenafil (IC₅₀ 3.7 nM) mean that experimental designs must incorporate appropriate PDE1-positive controls and PDE5-negative controls to generate interpretable data [3].

Scenario 3: Antitubercular Drug Discovery – Chorismate Mutase Inhibitor Scaffold Derivatization

Medicinal chemistry teams pursuing Mycobacterium tuberculosis chorismate mutase (MtbCM) as a target should utilize this compound (free base, CAS 139756-02-8) as the core scaffold for constructing pyrazolo[4,3-d]pyrimidinone libraries. The evidence demonstrates that pyrazole-containing derivatives achieve 54–67% MtbCM inhibition at 10–30 µM while sparing mammalian cells up to 100 µM, whereas structurally analogous quinazolinone compounds lacking the pyrazole ring show no MtbCM activity [1]. Lead optimization efforts should focus on the cyclopentyl and gem-dimethyl substituents identified in the SAR studies as favourable for target engagement, and all derivatives should be benchmarked against the MtbCM enzymatic assay (PDB: 2FP2) with Alamar Blue-based Mtb viability counter-screening [2].

Scenario 4: Pharmaceutical QC and Regulatory – Sildenafil Impurity Profiling and Method Validation

Analytical laboratories supporting ANDA submissions or commercial batch release testing of sildenafil citrate should procure the ISO 17034:2016-certified free base reference standard (CAS 139756-02-8, CATO C4X-11283 or Mikromol) for use as Sildenafil Impurity 3 / Amino Amide Impurity in HPLC method validation, system suitability testing, and stability-indicating assays [1]. The certified standard eliminates the 2–5 working days typically required for in-house purity verification and provides the full CoA documentation package (NMR, MS, HPLC, IR, UV, water content, residue on ignition) necessary for regulatory submission [2]. For laboratories that specifically require the hydrochloride salt form for method development (e.g., to match the salt form observed in certain synthetic impurity profiles), the technical-grade HCl salt (CAS 1688656-88-3) may be used as a secondary working standard after cross-validation against the primary ISO 17034-certified free base standard [3].

Quote Request

Request a Quote for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.